6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid 6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491097
InChI: InChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)
SMILES:
Molecular Formula: C36H42N2O9
Molecular Weight: 646.7 g/mol

6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.:

Cat. No.: VC16491097

Molecular Formula: C36H42N2O9

Molecular Weight: 646.7 g/mol

* For research use only. Not for human or veterinary use.

6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid -

Specification

Molecular Formula C36H42N2O9
Molecular Weight 646.7 g/mol
IUPAC Name 6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)
Standard InChI Key FQGWKISUWBXXJZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Introduction

6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as Bazedoxifene-4'-glucuronide, is a complex organic compound with a molecular formula of C36H42N2O9 and a molecular weight of approximately 646.7 g/mol. This compound belongs to the class of phenolic compounds and is classified under the broader category of indole derivatives due to its structural components, which include an indole ring system.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps of organic synthesis techniques. The specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence the yield and purity of the final product. The chemical reactivity of this compound can be explored through various reaction pathways, which are essential for modifying it for specific applications in research.

Potential Biological Activities and Applications

While specific mechanisms of action for this compound are not well-documented in therapeutic contexts, similar compounds have been shown to interact with estrogen receptors, influencing gene expression related to cell growth and differentiation. This suggests potential biological activities that could be explored further in pharmacological studies. The primary applications of this compound lie within scientific research, where it may serve as a valuable tool in studies related to medicinal chemistry.

Research Findings and Future Directions

Further studies are warranted to fully elucidate the properties and potential applications of 6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid in medicinal chemistry. The compound's interaction with biological systems and its potential as a tool in pharmacological research remain areas of interest for ongoing research.

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